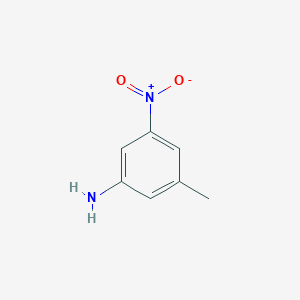

3-Methyl-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIJEXQVMORGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393710 | |

| Record name | 3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-61-1 | |

| Record name | 3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-5-nitroaniline chemical properties and structure

An In-depth Technical Guide to 3-Methyl-5-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3-amino-5-nitrotoluene, is an important organic compound with the chemical formula C₇H₈N₂O₂. It serves as a versatile intermediate in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and other specialty organic compounds. Its molecular structure, featuring an aromatic ring substituted with a methyl group, a nitro group, and an amino group, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural arrangement of the functional groups on the benzene ring in this compound dictates its chemical behavior and physical properties. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring makes it a particularly interesting molecule for studying substituent effects in organic chemistry.

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic procedures, purification methods, and for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 97-101 °C | |

| Boiling Point | 342.6 °C at 760 mmHg | |

| Solubility | Soluble in ethanol, ether, and hot water | |

| pKa | 2.85 (predicted) |

Synthesis and Purification

A common method for the synthesis of this compound is the reduction of 3,5-dinitrotoluene. This reaction selectively reduces one of the two nitro groups to an amino group.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

-

3,5-Dinitrotoluene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dinitrotoluene in a mixture of ethanol and water.

-

Add a solution of sodium sulfide nonahydrate in water to the flask.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1350 and 1530 cm⁻¹), and C-H stretching of the aromatic ring and methyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Applications in Research and Industry

This compound is a valuable building block in organic synthesis due to the presence of three different functional groups that can be selectively modified.

-

Dye Manufacturing: It is used as an intermediate in the synthesis of azo dyes and other colorants. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

-

Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of various pharmaceutically active molecules. The amino and nitro groups can be transformed into other functionalities to build complex molecular architectures. For instance, it is a key intermediate in the synthesis of some anti-cancer and anti-inflammatory agents.

-

Materials Science: It is also used in the development of new materials, such as polymers and liquid crystals, where its specific electronic and structural properties are exploited.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

HPLC Analysis Workflow

An In-depth Technical Guide to 3-Methyl-5-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-5-nitroaniline (CAS No: 618-61-1), a versatile chemical intermediate with significant applications in pharmaceutical research, dye manufacturing, and specialized organic synthesis. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its core characteristics, synthesis, and practical applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties

This compound, also known as 3-amino-5-nitrotoluene, is an aromatic compound featuring a toluene backbone substituted with an amino (-NH₂) group and a nitro (-NO₂) group at the 3 and 5 positions, respectively. This unique substitution pattern imparts a specific reactivity profile that makes it a valuable building block in multi-step organic synthesis.

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a molecule with distinct electronic properties. The amino group acts as a powerful activating group and ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a strong deactivating and meta-directing group. This duality of function is a key consideration in its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 618-61-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 98 °C | [4] |

| Boiling Point | 324.2 °C at 760 mmHg | [4] |

| Density | 1.3 g/cm³ | [4] |

| Solubility | Moderately soluble in water; soluble in ethanol, acetone. | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through several routes, with the selective reduction of a dinitro precursor being a common and effective method. The following protocol is based on established chemical principles for the selective reduction of dinitrotoluenes.

Causality Behind the Experimental Choices:

The chosen method involves the selective reduction of one nitro group of 3,5-dinitrotoluene. This selectivity is achieved by using a mild reducing agent and carefully controlling the reaction conditions. Stronger reducing agents would likely reduce both nitro groups, leading to the corresponding diamine. The use of an alcoholic solvent aids in the dissolution of the starting material and facilitates the reaction.

Experimental Protocol: Selective Reduction of 3,5-Dinitrotoluene

Materials:

-

3,5-Dinitrotoluene

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

Procedure:

-

Preparation of the Reducing Agent: In a separate flask, dissolve sodium sulfide nonahydrate and sodium bicarbonate in deionized water. Add methanol to this solution. A precipitate of sodium carbonate may form, which should be removed by filtration to yield a methanolic solution of sodium hydrogen sulfide (NaSH), the active reducing agent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dinitrotoluene in methanol. Heat the solution to a gentle reflux.

-

Reduction: Slowly add the prepared sodium hydrogen sulfide solution to the refluxing solution of 3,5-dinitrotoluene. A color change should be observed as the reaction proceeds.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture and remove the methanol by distillation or rotary evaporation.

-

Precipitation: Pour the remaining aqueous residue into a beaker containing ice-cold water. The crude this compound will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by filtration, and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry. The amino group can be readily diazotized or acylated, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

Case Study: Synthesis of BMX Kinase Inhibitors

Bone marrow tyrosine kinase on chromosome X (BMX) is a non-receptor tyrosine kinase that has been implicated in the progression of several cancers, including gastric carcinoma. The development of potent and selective BMX inhibitors is an active area of research. This compound has been utilized as a key starting material in the synthesis of novel BMX inhibitors.

In a representative synthetic pathway, the amino group of this compound can be used to construct a core heterocyclic structure, such as a 1,3,5-triazin-2-amine ring. The nitro group can then be reduced to an amine and subsequently functionalized to introduce moieties that interact with specific residues in the ATP-binding pocket of the BMX kinase, leading to potent and selective inhibition[6].

Caption: Role of this compound in BMX inhibitor synthesis.

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques. The following table summarizes the expected spectroscopic characteristics.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and splitting patterns are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and asymmetric and symmetric stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.15). |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.

-

Precautions: Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and clothing.

-

First Aid: In case of ingestion, immediately call a poison center or doctor. If on skin, wash with plenty of water. If inhaled, remove the person to fresh air.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine for the Treatment of Gastric Carcinoma. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Methyl-5-nitroaniline (CAS: 618-61-1)

Abstract

3-Methyl-5-nitroaniline (CAS: 618-61-1), a key aromatic amine derivative, serves as a versatile and critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.[1] Its molecular structure, featuring an aniline backbone substituted with both a methyl and a nitro group, provides significant reactivity for building more complex molecules.[1] Accurate and reliable analytical data is paramount for researchers and drug development professionals to ensure material identity, purity, and consistency in these applications. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. It is important to note that while this compound is commercially available, comprehensive, publicly accessible experimental spectra are notably scarce. Therefore, this document will establish the theoretical basis for the expected spectroscopic signatures of this compound and will utilize data from the closely related and well-characterized isomer, 2-Methyl-5-nitroaniline (CAS: 99-55-8), for illustrative and comparative purposes.

Molecular Identity and Structure

Before delving into spectroscopic analysis, establishing the fundamental identity of the molecule is essential.

-

Chemical Name: this compound

-

Synonyms: 3-Nitro-5-methylaniline, 3-Amino-5-nitrotoluene

-

Molecular Weight: 152.15 g/mol [4]

The structural arrangement of the functional groups on the benzene ring is the primary determinant of the resulting spectroscopic data.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amine [label="NH₂"]; C_methyl [label="CH₃"]; N_nitro [label="N"]; O1_nitro [label="O"]; O2_nitro [label="O"]; H2 [label="H", pos="2.8,1.6!"]; H4 [label="H", pos="0,-2.2!"]; H6 [label="H", pos="-2.8,1.6!"];

// Position the nodes for the benzene ring C1 [pos="0,2!"]; C2 [pos="1.73,1!"]; C3 [pos="1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="-1.73,-1!"]; C6 [pos="-1.73,1!"];

// Position the substituent nodes N_amine [pos="0,3.5!"]; C_methyl [pos="3.2,-1!"]; N_nitro [pos="-3.2,-1!"]; O1_nitro [pos="-4.2,-2!"]; O2_nitro [pos="-4.2,0!"];

// Draw edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N_amine; C3 -- C_methyl; C5 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="–", style=dashed]; C2 -- H2; C4 -- H4; C6 -- H6;

// Benzene ring double bonds (approximated) edge [style=dashed]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=solid]; C2 -- C3; C4 -- C5; C6 -- C1; }

Caption: Molecular structure of this compound (CAS: 618-61-1).Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise & Causality: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, for anilines, which possess both a basic amine and hydrogen-bond-accepting nitro group, a more polar solvent like dimethyl sulfoxide (DMSO-d₆) can be advantageous. DMSO-d₆ often provides sharper amine proton signals and can prevent signal overlap that might occur in CDCl₃. A standard experiment is run on a 400 or 500 MHz spectrometer to ensure adequate signal dispersion for unambiguous interpretation.

Protocol: ¹H and ¹³C NMR Acquisition (Self-Validating System)

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer relaxation delay (5 seconds) and a larger number of scans (~1024 or more) are required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Data Interpretation: Expected vs. Illustrative Spectra

Expected ¹H and ¹³C NMR Data for this compound:

Based on its structure, one would predict the following:

-

¹H NMR:

-

A singlet for the methyl group (-CH₃) protons.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with trace water in the solvent.

-

Three distinct signals in the aromatic region, each integrating to one proton. The substitution pattern would lead to complex splitting, likely appearing as singlets or narrow triplets/doublets depending on the resolution and the magnitude of the long-range couplings.

-

-

¹³C NMR:

-

Seven distinct signals: one for the methyl carbon, and six for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent.

-

Illustrative Data: Experimental Spectra of 2-Methyl-5-nitroaniline (Isomer)

To demonstrate a real-world analysis, the documented spectrum of the isomer 2-Methyl-5-nitroaniline is presented.[5] The difference in substitution pattern (amino and methyl groups are ortho instead of meta) leads to a different, but equally informative, set of signals.

Table 1: ¹H NMR Data for 2-Methyl-5-nitroaniline (400 MHz, DMSO-d₆) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.79 | d | 2.5 | 1H | Ar-H |

| 7.56 | dd | 8.2, 2.4 | 1H | Ar-H |

| 7.25 | d | 8.1 | 1H | Ar-H |

| ~5.5 | br s | - | 2H | -NH₂ |

| 2.16 | s | - | 3H | -CH₃ |

Note: The amine proton shift is often variable and was not explicitly listed in the reference data; ~5.5 ppm is a typical value in DMSO-d₆.

This data clearly resolves the three non-equivalent aromatic protons and the methyl group, showcasing the power of NMR to confirm isomeric identity.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Protocol: Attenuated Total Reflectance (ATR) IR

ATR has largely replaced the traditional KBr pellet method due to its simplicity and speed.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Co-add 16-32 scans over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum.

Data Interpretation

Expected IR Bands for this compound:

The key to its IR spectrum lies in the characteristic vibrations of its three functional components: the amine, the nitro group, and the substituted aromatic ring.

Table 2: Key Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Methyl Group (-CH₃) |

| 1640-1590 | C=C Stretch | Aromatic Ring |

| 1630-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550-1490 | NO₂ Asymmetric Stretch | Nitro Group (-NO₂) |

| 1360-1300 | NO₂ Symmetric Stretch | Nitro Group (-NO₂) |

| 900-670 | C-H Out-of-Plane Bend | Substituted Aromatic |

The strong, distinct stretches of the N-H and NO₂ groups are typically the most diagnostic features in the IR spectrum, providing rapid confirmation of the compound's gross structure.

Mass Spectrometry (MS)

MS provides two crucial pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Protocol: Electron Ionization (EI) GC-MS

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject a microliter volume into the Gas Chromatograph (GC).

-

Separation: The GC separates the analyte from any impurities based on its boiling point and interaction with the capillary column.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading it to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

Expected Mass Spectrum for this compound (MW = 152.15):

-

Molecular Ion (M⁺•): A prominent peak should be observed at m/z = 152 , corresponding to the intact radical cation. This confirms the molecular weight.

-

Key Fragmentation Pathways: Nitroaromatics have well-understood fragmentation patterns. The most common pathways involve the loss of the nitro group components.

-

Loss of •NO₂: A significant fragment at m/z 106 (M - 46) from the cleavage of the C-N bond.

-

Loss of •O and NO: A common rearrangement involves the loss of an oxygen atom followed by nitric oxide (•NO), leading to a fragment at m/z 106 (M - 16 - 30).

-

Loss of •NO: A peak at m/z 122 (M - 30) can occur.

-

M [label="[C₇H₈N₂O₂]⁺•\nm/z = 152\n(Molecular Ion)"]; frag1 [label="[C₇H₈N]⁺\nm/z = 106"]; frag2 [label="[C₇H₈NO]⁺•\nm/z = 122"];

M -> frag1 [label="- •NO₂"]; M -> frag2 [label="- •O, - •NO (rearrangement)"]; }

Caption: Expected primary fragmentation pathways for this compound in EI-MS.Illustrative Data: Experimental MS of 2-Methyl-5-nitroaniline (Isomer)

The mass spectrum for the isomer 2-Methyl-5-nitroaniline shows a molecular ion peak at m/z 152 and a major fragment ion at m/z 106, consistent with the expected loss of the nitro group (•NO₂).[6] This demonstrates that while NMR is highly sensitive to isomerism, the primary fragmentation in MS can be similar for positional isomers.

Summary and Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While publicly archived experimental data for this specific isomer is limited, a thorough understanding of spectroscopic principles allows for the prediction of its characteristic spectral signatures.

Table 3: Summary of Predicted and Illustrative Spectroscopic Data

| Technique | Feature | Predicted Data for this compound | Illustrative Data (2-Methyl-5-nitroaniline) |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 3 distinct signals | δ 7.79 (d), 7.56 (dd), 7.25 (d) ppm[5] |

| Methyl Protons | 1 singlet | δ 2.16 (s) ppm[5] | |

| IR | Amine Stretch | ~3500-3300 cm⁻¹ (2 bands) | Characteristic N-H stretches present |

| Nitro Asymm. Stretch | ~1550-1490 cm⁻¹ | Strong absorption in this region | |

| Nitro Symm. Stretch | ~1360-1300 cm⁻¹ | Strong absorption in this region | |

| MS | Molecular Ion (M⁺•) | m/z 152 | m/z 152[6] |

| | Key Fragment | m/z 106 (M - NO₂) | m/z 106[6] |

This guide provides the foundational knowledge and protocols necessary for researchers to confidently acquire and interpret spectroscopic data for this compound. By combining the predictive power of theory with illustrative data from a closely related compound, it offers a robust framework for the analytical validation of this important chemical intermediate.

References

-

He, M. M., Wang, Y., Cao, Y., He, H. Y., & Fan, K. N. (2012). Electronic Supplementary Information for ChemSusChem, 5, 1392. The Royal Society of Chemistry. Available at: [Link]

-

001CHEMICAL. (n.d.). CAS No. 618-61-1, this compound. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Global Safety Management. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved January 11, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 3-Methyl-5-nitroaniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methyl-5-nitroaniline (CAS 618-61-1), a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] In the absence of extensive published quantitative solubility data, this document serves as a critical resource for researchers, scientists, and drug development professionals by detailing a robust experimental protocol for solubility determination and providing a theoretical model for predicting solubility behavior. The guide introduces the foundational principles of solubility, focusing on the Hansen Solubility Parameter (HSP) model. A step-by-step methodology for estimating the HSPs of this compound using the group contribution method is presented, followed by a comparative analysis with the known HSPs of common organic solvents. This approach allows for a reasoned prediction of solubility trends, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of this compound and its Solubility

This compound, a yellow to orange crystalline solid with the chemical formula C₇H₈N₂O₂, is a versatile aromatic amine derivative.[1][2] Its molecular structure, featuring a methyl group and a nitro group on an aniline backbone, imparts significant reactivity, making it an indispensable building block for more complex molecules.[1] This compound is a cornerstone in the production of azo dyes, active pharmaceutical ingredients (APIs), and various agrochemicals.[1]

In all these applications, understanding the solubility of this compound is of paramount importance. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification techniques such as crystallization. For pharmaceutical development, solubility in various organic and aqueous systems is a key determinant of a drug candidate's bioavailability and formulation feasibility.

This guide addresses the current gap in publicly available quantitative solubility data for this compound by providing both a detailed experimental protocol for its determination and a theoretical framework for its prediction.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 618-61-1 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Yellow to orange crystalline solid[1][2] |

| Melting Point | 98 °C |

| Qualitative Solubility | Moderate solubility in water; good solubility in ethanol and acetone.[1][2] |

The presence of both a hydrogen-bond-donating amino group (-NH₂) and a polar, hydrogen-bond-accepting nitro group (-NO₂) suggests that this compound is a polar molecule capable of engaging in a variety of intermolecular interactions.[3]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

For a definitive measure of solubility, the isothermal equilibrium (or shake-flask) method is the gold standard.[4][5] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then determined, which represents the solubility.

Detailed Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

Caption: Predicted Solubility Relationships based on Hansen Distance (Ra).

Analysis:

-

High Expected Solubility:

-

Acetone: The HSPs of acetone (δD=15.5, δP=10.4, δH=7.0) are quite close to the estimated values for this compound, particularly in the polar and hydrogen bonding components. This suggests a high degree of miscibility.

-

Ethanol: While the hydrogen bonding component of ethanol is significantly higher, its polar and dispersion components are reasonably close. The ability of both molecules to act as hydrogen bond donors and acceptors should facilitate good solubility. This aligns with qualitative observations. [1][2]

-

-

Moderate Expected Solubility:

-

Dichloromethane and Ethyl Acetate: These solvents have polar components that are reasonably matched, but their hydrogen bonding capabilities are lower than that of this compound. Moderate solubility would be expected.

-

Toluene: As a relatively non-polar solvent, toluene has a significantly lower polar and hydrogen bonding component. However, the dispersion components are very similar. This suggests that while not an ideal solvent, some degree of solubility will be present.

-

-

Low Expected Solubility:

-

n-Hexane: This is a non-polar solvent with zero polar and hydrogen bonding contributions. The large difference in all three HSP components between hexane and the polar this compound indicates very poor solubility, as predicted by the "like dissolves like" principle.

-

Conclusion

References

- The Crucial Role of this compound in Modern Chemical Synthesis. (URL: )

-

a) Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. (URL: [Link])

-

Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. (URL: [Link])

-

Solvent - Wikipedia. (URL: [Link])

-

Hansen solubility parameters of different solvents and physico-chemical... - ResearchGate. (URL: [Link])

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. (URL: [Link])

-

Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (URL: [Link])

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (URL: [Link])

-

Estimated solubility parameters of different drugs and polymers using Van Krevelen /Hoftyzer and Bagley methods. - ResearchGate. (URL: [Link])

-

COMMON SOLVENT PROPERTIES. (URL: [Link])

-

Properties of Common Organic Solvents. (URL: [Link])

-

Common Organic Solvents: Table of Properties. (URL: [Link])

-

Van Krevelen's solubility parameters: Significance and symbolism. (URL: [Link])

-

HSP Basics - Hansen Solubility Parameters. (URL: [Link])

-

Safety data sheet. (URL: [Link])

-

Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitroaniline, a substituted aromatic amine, is a compound of significant interest in various fields of chemical synthesis, including the development of pharmaceuticals and dye manufacturing.[1][2] Its molecular structure, featuring a methyl group and a nitro group on the aniline backbone, imparts specific physical and chemical properties that are crucial for its application and handling. This guide provides an in-depth exploration of the key physical properties of this compound, with a primary focus on its melting and boiling points. We will delve into the theoretical underpinnings of these properties and provide detailed, field-proven methodologies for their experimental determination, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A foundational understanding of a compound's identity and structure is paramount before examining its physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-Amino-5-nitrotoluene, 5-Nitro-m-toluidine | - |

| CAS Number | 618-61-1 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | |

| PubChem CID | 3565037 | [4] |

The molecular structure of this compound consists of a benzene ring substituted with a methyl group, a nitro group, and an amino group at positions 3, 5, and 1, respectively. The interplay of these functional groups, particularly the electron-withdrawing nature of the nitro group and the electron-donating nature of the amino and methyl groups, significantly influences the compound's polarity, intermolecular forces, and consequently, its melting and boiling points.

Core Physical Properties: Melting and Boiling Points

The melting and boiling points are critical physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For this compound, these properties are influenced by hydrogen bonding capabilities of the amino group, dipole-dipole interactions arising from the nitro group, and van der Waals forces.

Table 2: Reported Physical Properties of this compound

| Property | Value | Source & Notes |

| Melting Point | 98 °C | [3] (Experimental) |

| Boiling Point | 324.2 ± 22.0 °C | [3] (Predicted) |

It is crucial to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be considered with this in mind. Experimental verification is recommended for applications where the boiling point is a critical parameter.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating, emphasizing accuracy and reproducibility.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

-

Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer and a sharp, observable melting range.

-

Capillary Tube: A thin-walled capillary tube allows for efficient heat transmission to the sample. Sealing one end prevents the sample from falling out.

-

Heating Rate: A slow and controlled heating rate (1-2 °C per minute) near the melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer, thus ensuring an accurate reading. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise measurement.

-

Observation: The melting range, the temperature from the first appearance of liquid to the complete liquefaction of the solid, is recorded. A narrow melting range is indicative of a pure compound.

-

Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle. Ensure the sample is completely dry.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heating:

-

For an unknown or to establish an approximate melting point, heat the sample rapidly and note the temperature at which it melts.

-

Allow the apparatus to cool.

-

For an accurate determination, begin heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Micro-Boiling Point Method (Thiele Tube)

For determining the boiling point of small quantities of a liquid, the micro-boiling point method using a Thiele tube is a reliable and efficient technique. Since this compound is a solid at room temperature, it would first need to be melted to perform this measurement.

-

Thiele Tube: The design of the Thiele tube allows for uniform heating of the heat-transfer fluid (e.g., mineral oil) through convection currents, ensuring the sample is heated evenly.

-

Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and escapes. When the external pressure equals the vapor pressure of the liquid, a continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure of the liquid is equal to the atmospheric pressure, which is the definition of the boiling point.

-

Controlled Heating: Gradual heating is necessary to accurately observe the point at which the continuous stream of bubbles begins and to precisely identify the temperature at which the liquid re-enters the capillary upon cooling.

-

Sample Preparation: Place a small amount of this compound into a small test tube or fusion tube.

-

Apparatus Assembly:

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Thiele Tube Setup:

-

Fill a Thiele tube with a high-boiling point, non-flammable liquid (e.g., mineral oil) to a level just above the side arm.

-

Clamp the Thiele tube to a retort stand.

-

Immerse the thermometer and attached test tube into the oil bath of the Thiele tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

Observe the sample and the inverted capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

-

Cooling and Recording:

-

Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath gently with a glass rod.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

-

Record this temperature.

-

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties, namely the melting and boiling points, of this compound. By presenting validated data and detailed, scientifically grounded experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and utilize this important chemical intermediate effectively and safely. The emphasis on the causality behind experimental choices and the provision of clear, step-by-step methodologies underscore the commitment to scientific integrity and the practical application of this knowledge in a laboratory setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][4][5]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][6][7][8]

-

National Institute of Standards and Technology. A Guide to the NIST Chemistry WebBook. [Link][9]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Chemical Synthesis. [Link][1][10]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Diverse Industrial Needs. [Link][2]

-

PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link][11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-METHYL-5-NITRO ANILINE | 618-61-1 [chemicalbook.com]

- 4. This compound | C7H8N2O2 | CID 3565037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. NIST Chemistry WebBook [webbook.nist.gov]

- 8. Frequently Asked Questions [webbook.nist.gov]

- 9. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]

- 10. catalog.data.gov [catalog.data.gov]

- 11. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Reactivity and Stability of 3-Methyl-5-nitroaniline

Abstract

3-Methyl-5-nitroaniline (CAS 618-61-1), a substituted aromatic amine, is a molecule of significant interest in synthetic chemistry. Its unique structure, featuring an electron-donating methyl group, an electron-withdrawing nitro group, and a nucleophilic amino group on an aromatic ring, imparts a complex reactivity profile. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular properties, electronic effects, and stability under various stress conditions. Furthermore, this document outlines detailed experimental protocols for assessing its thermal and chemical stability, offering a practical framework for its application and handling in a laboratory and industrial setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of organic compounds, including azo dyes, agrochemicals, and pharmaceutical agents.[1][2] Its utility stems from the presence of three distinct functional groups on the aniline backbone, which can be selectively targeted in chemical transformations. The interplay between the activating methyl group and the deactivating nitro group, meta to each other, creates a unique electronic environment that dictates the regioselectivity of its reactions. Understanding the delicate balance of its reactivity and stability is paramount for optimizing synthetic routes, ensuring process safety, and predicting the degradation pathways of molecules derived from it. This guide serves as a foundational resource for scientists leveraging this versatile building block in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring substituted with a methyl group at position 3, a nitro group at position 5, and an amino group at position 1. This arrangement of substituents gives rise to its specific physicochemical properties, which are summarized in the table below. The compound typically appears as a yellow to orange crystalline solid with good solubility in many organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 618-61-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 103-106 °C | [4] |

| Solubility | Moderately soluble in water; soluble in ethanol and acetone | [1] |

Electronic Effects and Reactivity Analysis

The reactivity of the this compound ring is governed by the cumulative electronic effects of its substituents.

-

Amino Group (-NH₂): The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring through the resonance effect (+R). This increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic aromatic substitution.[5][6]

-

Methyl Group (-CH₃): The methyl group is a weak activating group, donating electron density through an inductive effect (+I) and hyperconjugation.

-

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-R) effects.[7] It significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles.

The positioning of these groups is critical. The strongly activating -NH₂ group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The deactivating -NO₂ group, being meta to the -NH₂ group, does not electronically oppose this directing effect but reduces the overall reactivity of the ring. Consequently, electrophilic substitution reactions on this compound are expected to be less vigorous than on aniline itself but will still yield predominantly ortho- and para-substituted products relative to the amino group.[8]

The amino group itself is a primary site of reactivity. It can act as a nucleophile and is readily protonated in acidic media.[8] This protonation is a crucial consideration in reaction design, as the resulting anilinium ion (-NH₃⁺) is a strong deactivating, meta-directing group.[5] The amino group also allows for diazotization reactions, a cornerstone of azo dye synthesis, where it is converted into a reactive diazonium salt.[9]

Stability Profile

The stability of a molecule is a critical parameter, especially in the context of drug development and process safety. The stability of this compound is influenced by its susceptibility to heat, chemical degradation, and light.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive, and it is crucial to understand their decomposition behavior to ensure safe handling and storage.[10] The thermal stability of this compound can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and the onset temperature of decomposition, which may be an exothermic event.[11][12] An exothermic decomposition indicates the potential for a runaway reaction if the material is heated above its decomposition temperature.

Chemical Stability

The chemical stability of this compound is evaluated through forced degradation or stress testing studies.[13][14] These studies expose the compound to a range of harsh conditions to identify potential degradation pathways and products.[15][16]

-

Hydrolytic Stability: The stability across a range of pH values is assessed by exposing the compound to acidic and basic conditions. While the aniline moiety is generally stable, extreme pH and elevated temperatures can lead to degradation.

-

Oxidative Stability: The amino group of anilines can be susceptible to oxidation. Exposure to common oxidizing agents like hydrogen peroxide will reveal the potential for oxidative degradation.

-

Photostability: Many aromatic compounds, particularly those with chromophores like the nitro group, can be sensitive to light. Photostability testing, as guided by ICH Q1B, involves exposing the compound to a combination of UV and visible light to assess its potential for photodegradation.[13]

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[17][18] However, they can be susceptible to reduction, where the nitro group is converted to an amino group.

Experimental Protocols for Stability and Reactivity Assessment

To provide a practical context, this section details standardized protocols for evaluating the stability and reactivity of this compound.

Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the thermal decomposition profile of this compound.[19][20]

Objective: To determine the melting point and onset temperature of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound into a suitable DSC pan (e.g., a sealed high-pressure cell to prevent evaporative losses).[11]

-

Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC instrument.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 K/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 400 °C).

-

Data Analysis: Record the heat flow versus temperature. The melting point will be observed as an endothermic peak, and any decomposition will be seen as an exothermic peak. The onset temperature of the exotherm is a critical indicator of thermal instability.[12]

Protocol: Forced Degradation (Stress Testing) Study

This protocol provides a framework for assessing the chemical stability of this compound under various stress conditions.[21]

Objective: To identify potential degradation pathways and products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[13]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[13]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[13]

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Stress: Heat the stock solution at a controlled temperature (e.g., 60 °C).

-

-

Incubation: Store the stressed samples at room temperature or elevated temperature (e.g., 50-60 °C) for a defined period (e.g., up to 7 days), with periodic sampling.[13]

-

Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

-

Data Interpretation: The goal is to achieve 5-20% degradation.[13] Significant degradation beyond this may indicate instability under the tested conditions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H8N2O2 | CID 3565037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-甲基-5-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]

- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jetir.org [jetir.org]

A Technical Guide to Investigating the Potential Biological Activity of Novel 3-Methyl-5-nitroaniline Derivatives

Executive Summary

The nitroaromatic scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of pharmacological activities, including antibacterial, anticancer, and antiprotozoal effects.[1][2][3] The core of their activity often lies in the bioreduction of the nitro group, which can generate reactive nitrogen species and other cytotoxic intermediates.[1][2][4][5][6] This guide presents a structured, in-depth framework for the systematic evaluation of novel derivatives of 3-Methyl-5-nitroaniline, a versatile chemical intermediate used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[7] By leveraging this scaffold, researchers can explore new chemical space to identify lead compounds for therapeutic development. This document provides a tiered screening strategy, detailed experimental protocols, and a rationale for elucidating the mechanism of action, designed for researchers and drug development professionals.

Introduction: The Rationale for Investigating this compound Derivatives

Nitroaromatic compounds are a cornerstone of therapeutic agent design, demonstrating a broad spectrum of biological activities.[1][8][9][10] The defining feature of these molecules is the nitro group (–NO₂), a potent electron-withdrawing group that significantly influences the compound's physicochemical properties and reactivity.[1] The biological action of many nitroaromatic drugs is contingent upon their activation via enzymatic reduction within target cells or microorganisms, a process that can lead to the formation of radicals that damage cellular macromolecules like DNA.[4][6][11]

This compound (CAS 618-61-1) presents an attractive starting point for a discovery program.[7] Its structure, featuring an aniline backbone with both a methyl and a nitro group, offers multiple points for chemical modification to generate a library of novel derivatives.[7] This allows for the fine-tuning of properties such as solubility, cell permeability, and target affinity. Given the established precedent of nitroanilines exhibiting therapeutic activity against bacteria, fungi, protozoa, and tumors, a systematic investigation into novel derivatives is a scientifically sound and promising endeavor.[12]

This guide outlines a comprehensive, multi-tiered approach to systematically screen and characterize these novel derivatives to uncover their therapeutic potential.

A Tiered Strategy for Biological Activity Screening

A successful screening campaign requires a logical progression from broad, high-throughput assays to more focused, mechanism-based studies. This "screening cascade" ensures that resources are allocated efficiently, focusing only on the most promising compounds.

Primary Screening: Identifying Broad Biological Effects

The initial goal is to cast a wide net to identify any significant biological activity. We propose parallel screening for three key therapeutic areas where nitroaromatics have historically shown promise: antimicrobial, anticancer, and anti-inflammatory activity.

-

Antimicrobial Activity: Screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal species (e.g., Candida albicans).[12][13]

-

Anticancer (Cytotoxic) Activity: Employ a robust cytotoxicity assay against a representative cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) to identify compounds that inhibit cell proliferation or induce cell death.[14][15]

-

Anti-inflammatory Activity: Utilize a cell-based assay to measure the inhibition of a key inflammatory mediator, such as nitric oxide (NO) or a pro-inflammatory cytokine, in response to an inflammatory stimulus.

Secondary Screening: Confirmation and Dose-Response

Compounds that demonstrate significant activity ("hits") in the primary screen must be validated. This stage involves:

-

Dose-Response Analysis: Determine the potency of the hit compounds by generating dose-response curves and calculating key parameters like the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity or the minimum inhibitory concentration (MIC) for antimicrobial activity.[16]

-

Selectivity Assessment: For anticancer hits, assess cytotoxicity against a non-cancerous cell line (e.g., primary fibroblasts) to determine if the effect is selective for cancer cells. For antimicrobial hits, evaluate the effect on mammalian cells to gauge potential host toxicity.[5]

The logical flow of this screening cascade is visualized below.

Caption: A tiered workflow for screening novel compounds.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary screening assays. These methods are designed to be robust and reproducible.

Protocol: Cytotoxicity Screening via MTT Assay

This protocol assesses a compound's ability to reduce the viability of a cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[16]

Objective: To determine the cytotoxic potential of novel derivatives.

Materials:

-

HeLa (or other suitable cancer cell line)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds dissolved in DMSO (10 mM stock)

-

Doxorubicin (positive control)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

96-well flat-bottom plates

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

-

Compound Preparation: Prepare serial dilutions of the test compounds and controls in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "positive control" (Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

% Viability = (Absorbance_Test / Absorbance_Vehicle) * 100

Data Presentation:

| Compound ID | Concentration (µM) | % Cell Viability |

| Derivative 1 | 10 | 85.2 |

| Derivative 1 | 50 | 45.1 |

| Derivative 2 | 10 | 98.7 |

| Derivative 2 | 50 | 95.3 |

| Doxorubicin | 10 | 15.6 |

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Objective: To quantify the antibacterial potency of novel derivatives.

Materials:

-

Staphylococcus aureus (ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Vancomycin (positive control)

-

96-well round-bottom plates

-

Resazurin dye (optional, for viability indication)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a "growth control" (no compound) and a "sterility control" (no bacteria).

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. The endpoint can be read visually or by adding a viability dye like resazurin.

Elucidating the Mechanism of Action (MoA)

Identifying a bioactive "hit" is only the first step. Understanding how a compound exerts its effect is critical for further development. The MoA of nitroaromatic compounds is often linked to the reductive activation of the nitro group.[1][2][5]

The Central Role of Nitroreductases

Many bacteria and some cancer cells express nitroreductase (NTR) enzymes. These enzymes can reduce the nitro group of a prodrug into a cytotoxic agent.[4][6] This bioactivation is a key mechanism for the antimicrobial activity of drugs like metronidazole and the targeted cytotoxicity of some experimental cancer therapies.[5][11]

A potential MoA for a novel this compound derivative could involve a similar pathway.

Caption: Hypothetical bioactivation pathway for a nitroaromatic compound.

Investigating Apoptosis in Cancer Cells

If a compound shows selective cytotoxicity towards cancer cells, a key question is whether it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[15][17] Assays to investigate this include:

-

Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) that are activated during apoptosis.

-

Annexin V Staining: Using flow cytometry to detect the translocation of phosphatidylserine to the outer cell membrane, an early marker of apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial exploration of novel this compound derivatives. The tiered screening approach allows for the efficient identification of compounds with promising biological activity. Subsequent dose-response and selectivity studies will qualify these hits as lead candidates.

The true potential of these compounds will be unlocked through detailed MoA studies. Investigating pathways such as nitroreductase-mediated activation, induction of apoptosis, or inhibition of key inflammatory signaling pathways will be crucial. The versatility of the this compound scaffold, combined with a rigorous and logical screening cascade, holds significant promise for the discovery of next-generation therapeutic agents.

References

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Miller, E. et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]

-

Miller, E. et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules. Available at: [Link]

-

Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

-

Ullah, A. et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. BioMedInformatics. Available at: [Link]

-

Winkelmann, E. et al. (1975). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung. Available at: [Link]

-

Chylińska, J. B. et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Available at: [Link]

-

LASSBio. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

-

MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]

-

The Journal of Immunology. (2022). Identification of a Small Molecule with Strong Anti-Inflammatory Activity in Experimental Autoimmune Encephalomyelitis and Sepsis through Blocking Gasdermin D Activation. Available at: [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]

-

Ramirez-Macias, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity. Available at: [Link]

-

Ramirez-Macias, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

-

Ramirez-Macias, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

-

Chylińska, J. B. et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Available at: [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Available at: [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. lassbio.com.br [lassbio.com.br]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. nebiolab.com [nebiolab.com]

A Technical Guide to the Synthetic Strategies for 3-Methyl-5-nitroaniline

An In-Depth Technical Guide

Introduction

3-Methyl-5-nitroaniline, identified by its CAS number 618-61-1, is a highly versatile aromatic amine derivative that serves as a foundational pillar in numerous sectors of the chemical industry.[1] Its molecular architecture, featuring a strategically positioned methyl, amino, and nitro group on a benzene ring, imparts a unique reactivity profile that is leveraged in the synthesis of more complex molecules.[1] This intermediate is indispensable for a wide array of applications, most notably in the synthesis of vibrant and durable azo dyes, the construction of complex molecular frameworks for active pharmaceutical ingredients (APIs), and as a precursor in the development of targeted pesticides and herbicides.[1][2] The presence of both a nucleophilic amine and an electron-withdrawing nitro group makes it a valuable and reactive building block for further chemical transformations.[2]

This guide provides an in-depth analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the strategic and mechanistic considerations that underpin each pathway. The core objective is to furnish researchers, chemists, and drug development professionals with a robust framework for evaluating and selecting a synthetic strategy, grounded in the principles of regioselectivity, reaction efficiency, and practical feasibility.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a disubstituted aniline derivative like this compound presents a classic challenge in controlling regioselectivity. A high-level retrosynthetic analysis reveals two primary disconnection strategies, each with its own set of predictable challenges.

-